3-ethyl-4-iodo-1-methyl-1H-pyrazole
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Overview
Description
3-ethyl-4-iodo-1-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethyl, iodine, and methyl substituents at the 3rd, 4th, and 1st positions, respectively. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-iodo-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-1-methylpyrazole with iodine in the presence of a base such as sodium bicarbonate. The reaction proceeds under mild conditions, yielding the desired product in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of eco-friendly solvents and catalysts can be explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.
Reduction Products: Reduction can yield pyrazoline derivatives.
Scientific Research Applications
3-ethyl-4-iodo-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives.
Medicine: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-ethyl-4-iodo-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom can enhance its binding affinity and specificity towards certain targets. The compound’s effects are mediated through pathways involving these molecular interactions, leading to the desired biological outcomes .
Comparison with Similar Compounds
3-Ethyl-1-methylpyrazole: Lacks the iodine substituent, which may result in different reactivity and biological activity.
4-Iodo-1-methylpyrazole: Lacks the ethyl group, which can influence its chemical properties and applications.
3,5-Dimethyl-4-iodopyrazole: Contains an additional methyl group, which can affect its steric and electronic properties.
Uniqueness: The presence of the iodine atom makes it a valuable intermediate for further functionalization, while the ethyl and methyl groups contribute to its stability and solubility .
Properties
IUPAC Name |
3-ethyl-4-iodo-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-3-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKMTWCKLACYDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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